molecular formula C9H15N5 B13108365 6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 115699-81-5

6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13108365
CAS No.: 115699-81-5
M. Wt: 193.25 g/mol
InChI Key: YXLAOUVLNFNMDX-UHFFFAOYSA-N
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Description

6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class. It is known for its diverse applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This compound is characterized by its unique structure, which combines a triazole ring with a pyrimidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate. This intermediate undergoes a series of reactions including reduction, cyclization, and amination to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods, which are environmentally benign and cost-effective. These methods enhance reaction rates and minimize solvent usage .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in various physiological effects, including vasodilation and anti-inflammatory actions .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

115699-81-5

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

6-methyl-4-propyl-5H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C9H15N5/c1-3-4-13-5-7(2)6-14-9(13)11-8(10)12-14/h6H,3-5H2,1-2H3,(H2,10,12)

InChI Key

YXLAOUVLNFNMDX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=CN2C1=NC(=N2)N)C

Origin of Product

United States

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